molecular formula C19H17N5O4S B2725066 3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034486-40-1

3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Katalognummer: B2725066
CAS-Nummer: 2034486-40-1
Molekulargewicht: 411.44
InChI-Schlüssel: TZNXVZBZOPEKKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a potent and selective chemical probe identified as a macrodomain-specific inhibitor of PARP14, a member of the poly(ADP-ribose) polymerase family. This compound exhibits high affinity for the second macrodomain (Macro2) of PARP14, effectively blocking its ADP-ribosylhydrolase activity . PARP14 has emerged as a key regulator in multiple signaling pathways, with significant roles in orchestrating the immunosuppressive functions of IL-4-activated macrophages (M2 macrophages) . By inhibiting PARP14, this compound disrupts the recruitment of STAT6 to the PARP14 macrodomain complex, thereby modulating STAT6-dependent gene expression. This mechanism provides researchers with a powerful tool to dissect the role of PARP14 in cancer biology, particularly in the tumor microenvironment where it contributes to immune evasion. Its application is crucial for investigating macrophage polarization, T-cell exhaustion, and for validating PARP14 as a therapeutic target in oncology and immunology research.

Eigenschaften

IUPAC Name

3-methyl-5-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-22-17-9-15(7-8-18(17)28-19(22)25)29(26,27)23-10-14(11-23)24-12-16(20-21-24)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXVZBZOPEKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including its synthesis, structural characteristics, and bioactivity.

Synthesis

The compound was synthesized through a multi-step reaction involving key precursors such as 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole and acetophenone in the presence of sodium hydroxide. The reaction conditions typically involve aqueous ethanol as the solvent at room temperature, followed by crystallization from dimethylformamide to obtain pure crystals with a melting point of 205–207 °C .

Structural Characteristics

The structure of the compound features several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its pharmacological properties.
  • Azetidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Benzo[d]oxazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.

The crystal structure analysis has provided insights into the geometric arrangement and intermolecular interactions which are crucial for understanding its bioactivity .

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and oxazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The specific compound is hypothesized to possess similar properties due to the presence of these functional groups .

Anticancer Activity

Research has highlighted that compounds with similar structural frameworks show promise in anticancer applications. The benzo[d]oxazole component is particularly noted for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications in the triazole ring can enhance cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds suggest that the position and nature of substituents on the triazole and azetidine rings significantly influence biological activity. For example, variations in phenyl substitutions have been correlated with increased potency against specific targets .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Triazole Derivatives : A study on triazole derivatives indicated a strong correlation between structural modifications and increased antifungal activity against Candida albicans.
  • Oxazole Compounds : Research on oxazole-based compounds demonstrated their ability to inhibit protein kinases involved in cancer progression.

These findings support the hypothesis that 3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one may exhibit similar or enhanced biological activities due to its unique structural features.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The benzo[d]oxazol-2(3H)-one core distinguishes this compound from related heterocyclic systems (Table 1).

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]oxazol-2(3H)-one 3-methyl, sulfonyl-azetidine-phenyl-triazole Not reported -
Benzoxadiazole Derivatives Benzoxadiazole Triazolyl, azidomethyl Spectroscopic applications
Benzoimidazolone Derivatives Benzo[d]imidazol-2(3H)-one Hydrosulfonyl, aryl groups Antitumor
Benzoxazolone-Triazole Hybrids Benzo[d]oxazol-2(3H)-one Direct triazolyl substitution Antimicrobial

Key Observations:

  • Core Heterocycles : The benzo[d]oxazol-2(3H)-one core (target compound) shares oxygen and nitrogen atoms with benzoxadiazoles () but differs in ring saturation and electronic properties. Benzoimidazolones () replace oxygen with a second nitrogen, altering hydrogen-bonding capacity .

Crystallographic and Structural Analysis

  • Tools : The SHELX suite (e.g., SHELXL for refinement) and WinGX/ORTEP for visualization () are critical for resolving bond lengths, angles, and packing interactions in similar compounds .
  • Azetidine Strain : The four-membered azetidine ring in the target compound likely exhibits bond angles deviating from ideal tetrahedral geometry, increasing reactivity or binding specificity compared to five-membered pyrrolidine analogues .

Q & A

Q. What are the critical steps in synthesizing 3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?

  • Methodological Answer : Synthesis typically involves:
  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 4-phenyl-1,2,3-triazole moiety, as seen in analogous benzoxazol-triazole hybrids .
  • Sulfonylation : Reacting the azetidine intermediate with chlorosulfonic acid derivatives to introduce the sulfonyl group .
  • Benzoxazolone assembly : Cyclization of substituted benzoic acid derivatives using carbodiimides or other coupling agents .
  • Purification : Column chromatography or recrystallization for isolation, validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry of the triazole ring and sulfonyl linkage (e.g., singlet for triazole protons at δ ~7.5-8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
  • FT-IR : Identifies sulfonyl (S=O stretching at ~1350-1150 cm⁻¹) and benzoxazolone carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. How can reaction conditions be optimized for higher yields in sulfonylation steps?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve sulfonyl chloride reactivity .
  • Temperature control : Mild heating (40-60°C) prevents decomposition of the azetidine intermediate .
  • Catalyst use : Triethylamine or DMAP as base catalysts enhances nucleophilic substitution efficiency .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations aid in understanding the compound’s electronic structure?

  • Methodological Answer :
  • Molecular geometry : DFT optimizes bond angles/lengths, particularly for the sulfonyl-bridged azetidine and triazole moieties .
  • Frontier orbitals : HOMO-LUMO analysis predicts reactivity sites (e.g., electron-deficient triazole ring for nucleophilic attacks) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes), guiding SAR development .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs software) .
  • Isotopic labeling : Resolve ambiguities in overlapping signals (e.g., deuterated solvents or 15N-labeled triazoles) .
  • X-ray crystallography : Definitive structural confirmation if single crystals are obtainable .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., phenyl group on triazole, methyl on benzoxazolone) to assess impact on bioactivity .
  • In vitro assays : Screen against Gram-positive/negative bacteria (MIC determination) and fungal strains (e.g., Candida albicans) .
  • Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy or enzyme inhibition assays (e.g., β-lactamase) .

Q. What experimental designs address stability challenges in aqueous solutions?

  • Methodological Answer :
  • Forced degradation : Expose to acidic/basic conditions (pH 1-13) and monitor decomposition via HPLC .
  • Lyophilization : Improve shelf-life by removing water if the compound is hygroscopic .
  • Protective groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites during storage .

Q. How can solvent effects on photophysical properties be analyzed methodologically?

  • Methodological Answer :
  • Solvatochromic studies : Measure UV-Vis absorbance in solvents of varying polarity (e.g., cyclohexane to DMSO) to correlate λmax with solvent parameters .
  • Fluorescence quenching : Use Stern-Volmer plots to assess interactions with halide ions or biomolecules .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • In silico metabolism : Use software like MetaSite or GLORY to identify probable Phase I/II modification sites (e.g., sulfonyl reduction, triazole oxidation) .
  • CYP450 docking : Simulate interactions with cytochrome P450 isoforms to predict hepatic clearance .

Q. How are contradictory bioactivity results between in vitro and in vivo models reconciled?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding, bioavailability, and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS analysis of serum/urine to detect active/inactive derivatives .
  • Dose optimization : Adjust dosing regimens based on in vitro IC50 and in vivo efficacy thresholds .

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